2-pyridin-3-ylpyrimidine-5-carboxylic acid

説明

Introduction to 2-Pyridin-3-ylpyrimidine-5-carboxylic Acid

Chemical Identity and Nomenclature

IUPAC Name and Synonyms

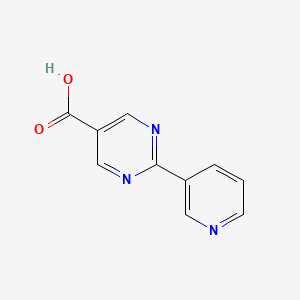

The International Union of Pure and Applied Chemistry designation for this compound is this compound. This systematic name precisely describes the molecular structure, indicating the presence of a pyridine ring attached at the 3-position to a pyrimidine ring, with a carboxylic acid group positioned at the 5-carbon of the pyrimidine core. The nomenclature follows standard heterocyclic naming conventions where the pyrimidine ring serves as the parent structure.

Several synonyms exist in chemical databases and literature for this compound, reflecting different naming approaches and historical usage patterns. These include 2-(3-pyridinyl)-5-pyrimidinecarboxylic acid, which emphasizes the substitution pattern, and 5-Pyrimidinecarboxylic acid, 2-(3-pyridinyl)-, which prioritizes the carboxylic acid functionality. Additional variants found in chemical databases include 2-pyridin-3-yl-pyrimidine-5-carboxylic acid and 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid, representing minor formatting differences while maintaining the same chemical identity.

The multiplicity of naming conventions reflects the compound's significance across different research domains and the evolution of chemical nomenclature systems. Database entries consistently recognize these various synonyms, ensuring comprehensive literature searches and chemical identification processes can locate relevant research regardless of the specific naming convention employed by different authors or institutions.

特性

IUPAC Name |

2-pyridin-3-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-10(15)8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORKTPRONBOIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647961 | |

| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933988-20-6 | |

| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

化学反応の分析

Types of Reactions

2-pyridin-3-ylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

科学的研究の応用

Synthesis of 2-Pyridin-3-ylpyrimidine-5-carboxylic Acid

The synthesis of this compound typically involves the condensation of pyridine and pyrimidine derivatives. Common methods include:

- Condensation Reactions : The reaction of 2-aminopyridine with a pyrimidine carboxylic acid derivative under acidic conditions.

- Esterification : The carboxylic acid group can be esterified using methanol in the presence of a catalyst such as sulfuric acid.

These synthetic routes allow for the production of high-purity compounds suitable for biological evaluation .

Interaction with Enzymes

The compound has shown significant biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. Notably, it has been observed to inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. This inhibition can lead to reduced collagen production, which is particularly relevant in conditions characterized by fibrosis .

Cellular Effects

Research indicates that this compound influences cellular processes by affecting cell signaling pathways and gene expression. For example, in hepatic stellate cells (HSC-T6), this compound has been shown to suppress collagen production by inhibiting prolyl-4-hydroxylase activity .

Anti-Fibrotic Activity

Recent studies have highlighted the potential of this compound as an anti-fibrotic agent. In vitro experiments have demonstrated that it effectively inhibits the expression of collagen and reduces hydroxyproline content in cell culture media, suggesting its application in treating fibrotic diseases .

Antitumor Properties

The compound has also been investigated for its antitumor properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential use as a chemotherapeutic agent .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-pyridin-3-ylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound’s structure allows it to interact with these targets effectively, leading to the desired biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

2-Pyridin-2-ylpyrimidine-5-carboxylic Acid (CAS: 933988-22-8)

- Molecular Formula : C₁₀H₇N₃O₂ (identical to the target compound).

- Key Difference : The pyridine ring is attached at the 2-position of the pyrimidine ring instead of the 3-position.

- Impact : Positional isomerism may alter electronic properties and binding affinity in biological systems. This compound has a purity of 96% and is used in similar synthetic applications .

5-(Pyrimidin-2-yl)pyridine-3-carboxylic Acid (CAS: 1547075-95-5)

- Molecular Formula : C₁₀H₇N₃O₂.

- Key Difference : The pyrimidine ring is attached at the 3-position of the pyridine ring.

Substituent-Modified Analogues

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

- Molecular Formula : C₆H₅ClN₂O₂.

- Key Features : Contains a chloro group at position 2 and a methyl group at position 4.

- Impact : The electron-withdrawing chlorine enhances electrophilicity, making it reactive in nucleophilic substitutions. The methyl group increases hydrophobicity compared to the target compound .

2-Aminopyrimidine-5-carboxylic Acid (CAS: 3167-50-8)

- Molecular Formula : C₅H₅N₃O₂.

- Key Features: An amino group replaces the pyridinyl moiety.

- Impact: The amino group improves aqueous solubility due to hydrogen bonding but reduces aromatic stacking interactions critical in drug-receptor binding .

2-(Diethylamino)-5-pyrimidinecarboxylic Acid

- Molecular Formula : C₉H₁₃N₃O₂.

- Key Features: A diethylamino group at position 2.

Functional Group Derivatives

Ethyl 4-Hydroxy-2-phenylpyrimidine-5-carboxylate (CAS: 56406-26-9)

- Molecular Formula : C₁₃H₁₂N₂O₃.

- Key Features : An ethyl ester replaces the carboxylic acid, with a hydroxy group at position 4.

- Impact : The ester group increases volatility and serves as a prodrug moiety, while the hydroxy group introduces acidity (pKa ~4.5) .

5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic Acid (CAS: 1165936-28-6)

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Profile | Primary Applications |

|---|---|---|---|---|---|---|

| 2-Pyridin-3-ylpyrimidine-5-carboxylic acid | 933988-20-6 | C₁₀H₇N₃O₂ | 201.18 | Pyridin-3-yl, carboxylic acid | DMSO, chloroform, low H₂O | Pharmaceutical intermediates |

| 2-Pyridin-2-ylpyrimidine-5-carboxylic acid | 933988-22-8 | C₁₀H₇N₃O₂ | 201.18 | Pyridin-2-yl, carboxylic acid | Similar to above | Synthetic chemistry |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 89581-58-8 | C₆H₅ClN₂O₂ | 172.57 | Chloro, methyl | Ethanol, ethyl acetate | Agrochemical synthesis |

| 2-Aminopyrimidine-5-carboxylic acid | 3167-50-8 | C₅H₅N₃O₂ | 139.11 | Amino, carboxylic acid | High H₂O, methanol | Peptide mimetics |

| Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | 56406-26-9 | C₁₃H₁₂N₂O₃ | 244.25 | Ethyl ester, hydroxy, phenyl | Ethanol, acetone | Prodrug development |

生物活性

2-Pyridin-3-ylpyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and relevant research findings.

Overview of Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Antiviral Properties : Potential in inhibiting viral replication.

- Antitumor Effects : Inhibits cancer cell proliferation in vitro and in vivo.

- Anti-inflammatory Properties : Suppresses inflammatory mediators and pathways.

These activities are attributed to its structural characteristics, which allow it to interact with various biological targets.

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound interacts with enzymes such as collagen prolyl 4-hydroxylase, crucial for collagen synthesis. By inhibiting this enzyme, it reduces fibrosis in hepatic stellate cells.

- Modulation of Inflammatory Mediators : It inhibits the expression and activity of key inflammatory mediators like COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response .

- Cellular Effects : The compound has been shown to affect various cell types, particularly in reducing activation in liver cells, which is essential for preventing liver fibrosis.

Antiinflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound:

- In vitro studies indicated that it significantly suppressed COX-2 activity with an IC50 comparable to standard anti-inflammatory drugs like celecoxib .

- In vivo models demonstrated that at low to moderate doses, the compound effectively reduced inflammation without notable side effects .

Antimicrobial and Antiviral Studies

The compound has shown promising results against various pathogens:

- A study on its antimicrobial properties revealed effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were reported as low as 32 µg/mL for certain strains.

- Preliminary antiviral assays indicated potential activity against viral infections, although further investigation is needed to elucidate specific mechanisms.

Antitumor Effects

Research into the antitumor properties of this compound has yielded encouraging results:

- In vitro studies demonstrated that the compound inhibited proliferation in several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM depending on the cell line tested .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

-

Case Study on Liver Fibrosis :

- Objective : To assess the impact on hepatic stellate cell activation.

- Findings : Treatment with this compound resulted in a significant reduction in collagen deposition and fibrosis markers compared to control groups.

- Case Study on Cancer Cell Lines :

Comparative Biological Activity Table

Q & A

Q. What are the key steps for synthesizing 2-pyridin-3-ylpyrimidine-5-carboxylic acid, and what challenges arise during purification?

- Methodological Answer : Synthesis typically involves multi-step transformations, such as coupling pyridine and pyrimidine precursors followed by carboxylation. For example, parallel solution-phase approaches (used for analogous pyrimidine-carboxylic acids) involve:

Precursor Activation : Reacting itaconic acid derivatives with substituted amines to form intermediate esters .

Cyclization : Using acid catalysts to form the pyrimidine ring.

Carboxylation : Introducing the carboxylic acid group via hydrolysis or oxidation.

Purification Challenges : Polar byproducts (e.g., unreacted amines or hydroxylated intermediates) require reversed-phase chromatography or recrystallization in ethanol/water mixtures. Purity ≥95% is achievable with optimized gradient elution .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms aromatic proton environments (pyridine δ 8.5–9.0 ppm; pyrimidine δ 7.8–8.3 ppm) and carboxylate carbon (δ ~170 ppm) .

- FT-IR : Strong absorption at ~1680–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch, broad) .

- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions (calculated m/z 217.05 for C₁₀H₇N₃O₂) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 via inhalation) .

- Storage : In airtight containers at 2–8°C, away from oxidizing agents.

- Emergency Measures : For skin contact, wash with soap/water; for ingestion, seek medical attention immediately .

Advanced Research Questions

Q. How can the pyrimidine ring be functionalized to study structure-activity relationships (SAR) in drug discovery?

- Methodological Answer :

- Electrophilic Substitution : Introduce halogen or methyl groups at the pyrimidine C4 position using N-bromosuccinimide (NBS) or methyl iodide .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to modify the pyridine ring (e.g., 4-fluorophenyl derivatives) .

- Amidation : React the carboxylic acid with amines (e.g., 2,3,5-trichloroaniline) to form bioisosteric amides, enhancing target binding .

Example : Sulfanyl derivatives (e.g., 2-[(4-chlorobenzyl)sulfanyl]-substituted analogs) improve metabolic stability .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR, IR, and X-ray crystallography. For example, conflicting NOESY signals may arise from conformational flexibility; crystallographic data (e.g., CCDC 891414 for related compounds) resolves ambiguity .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR shifts and optimize geometries .

- Iterative Refinement : Adjust synthetic conditions (e.g., solvent polarity) to reduce polymorphism in crystallized samples .

Q. What strategies ensure high purity (>99%) for in vitro biological assays?

- Methodological Answer :

- Chromatography : Use preparative HPLC with C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) .

- Recrystallization : Optimize solvent mixtures (e.g., DCM/hexane for non-polar impurities; methanol for polar residues) .

- QC Metrics : Validate purity via:

- HPLC-UV : Retention time consistency (λ = 254 nm).

- LC-MS : Monitor [M+H]⁺/[M-H]⁻ adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。